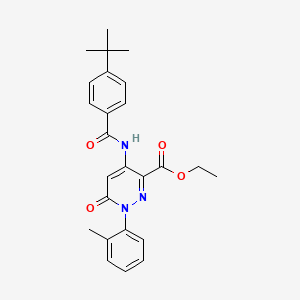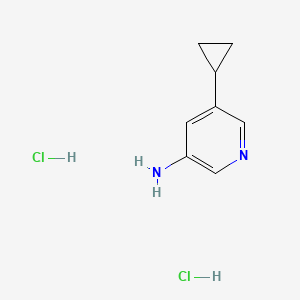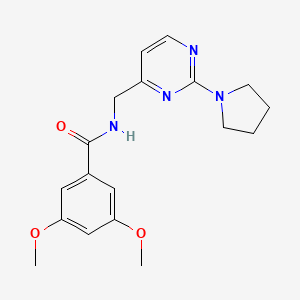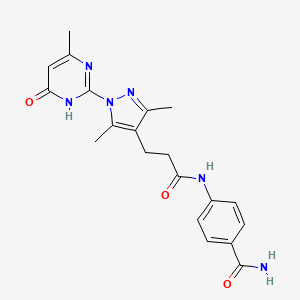
1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Kinase Inhibitors
The piperazine ring in BPPD is often utilized in the design of kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways and play a crucial role in cancer therapy. BPPD derivatives may exhibit kinase-inhibitory activity, potentially impacting cell growth, proliferation, and survival .
Receptor Modulators
BPPD derivatives could act as receptor modulators. By interacting with specific receptors (such as G protein-coupled receptors or ion channels), they may influence cellular responses, neurotransmission, or hormone signaling. Investigating BPPD’s receptor-binding properties is essential for drug discovery .
Buchwald–Hartwig Amination
The synthetic methodologies used to prepare BPPD often involve Buchwald–Hartwig amination. This powerful coupling reaction allows the introduction of aryl or heteroaryl groups onto the piperazine scaffold. Researchers explore diverse substitution patterns to optimize pharmacological properties .
Aromatic Nucleophilic Substitution
BPPD derivatives can undergo aromatic nucleophilic substitution reactions. These transformations enable the substitution of functional groups on the aromatic ring of the piperazine core. Such modifications impact the compound’s bioactivity and pharmacokinetics .
Reductive Amination
Reductive amination methods are employed to synthesize BPPD analogs. By introducing substituents at the carbonyl position, researchers fine-tune the compound’s properties. Reductive amination allows the incorporation of diverse functional groups .
Finkelstein Alkylation
Finkelstein alkylation reactions are useful for modifying BPPD. These reactions involve the exchange of halogens (e.g., chlorine or bromine) with alkyl groups. Researchers explore different alkyl substituents to enhance drug-like properties .
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQXGPBIXPKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)


![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)